beta-Amyrenonol Exhibits Distinct Anti-Proliferative Activity Not Observed in its Parent Compound β-Amyrin
beta-Amyrenonol demonstrates direct anti-proliferative activity with a defined IC50 of 26.3 µM against HL60 leukemia cells [1]. This contrasts sharply with its parent compound, β-amyrin, for which similar anti-proliferative activity data against this cell line is absent. β-Amyrin's primary reported activities are on platelet aggregation (IC50 = 10.5 μM) and acetylcholinesterase (IC50 = 165 μM) [2]. This illustrates a functional divergence driven by the C-11 ketone modification.
| Evidence Dimension | Anti-proliferative activity on HL60 cells |
|---|---|
| Target Compound Data | IC50 = 26.3 µM |
| Comparator Or Baseline | β-Amyrin (parent compound) |
| Quantified Difference | Activity detected vs. Not reported for this specific assay |
| Conditions | HL60 human promyelocytic leukemia cell line |
Why This Matters
This data justifies procuring beta-Amyrenonol specifically for studies on triterpenoid-induced cell growth inhibition, a context where the unmodified parent compound is not a relevant control.
- [1] Reed J, et al. A Translational Synthetic Biology Platform for Rapid Access to Gram-Scale Quantities of Novel Drug-Like Molecules. Metab Eng. 2017 Jul;42:185-193. View Source
- [2] Ching J, et al. Beta-amyrin from Ardisia elliptica Thunb. is more potent than aspirin in inhibiting collagen-induced platelet aggregation. Indian J Exp Biol. 2010 Mar;48(3):275-9. View Source
